N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
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Overview
Description
“N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is a chemical compound. The name suggests that it contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a benzothiazole ring and a furan ring. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzothiazole and furan rings in this compound would likely contribute to its aromaticity and potentially its reactivity .Scientific Research Applications
Sulfonamides: A Patent Review (2008 – 2012)
Sulfonamides, characterized by the sulfonamide group, are crucial in various drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents highlight their application as selective antiglaucoma drugs, antitumor agents, and antidandruff agents, showcasing their broad therapeutic potential (Carta, Scozzafava, & Supuran, 2012).
Diuretics with Carbonic Anhydrase Inhibitory Action
This review emphasizes diuretics containing sulfonamide groups that inhibit carbonic anhydrase, demonstrating their utility beyond fluid reduction, such as in managing cardiovascular diseases and obesity (Carta & Supuran, 2013).
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazoles, including derivatives with a structure similar to the compound , have been investigated for their diverse pharmacological activities. These activities range from antimicrobial and antidiabetic effects to potential antitumor applications, underscoring their significance in developing new therapeutic agents (Bhat & Belagali, 2020).
Drug Delivery and Nanoformulations for the Cardiovascular System
Benzothiazole derivatives, among others, are being explored for their potential in nanoformulations and drug delivery systems, particularly targeting the cardiovascular system. This research direction points to their role in advancing treatments for a variety of heart-related conditions (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Mechanism of Action
Mode of Action
It is known that many benzo[d]thiazol compounds exhibit various biological activities, including antibacterial and anticancer properties. These activities often involve interactions with cellular targets that lead to changes in cellular processes.
Biochemical Pathways
Some related compounds have been shown to affect the production of extracellular polysaccharide in certain bacterial species
Result of Action
Related compounds have been shown to exhibit antibacterial and anticancer activities, suggesting that this compound may have similar effects
Future Directions
properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-16-10-6-5-9(22(2,18)19)8-12(10)21-14(16)15-13(17)11-4-3-7-20-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLDEBMAZYZWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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